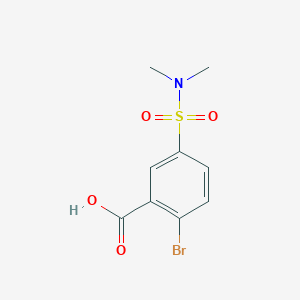

2-溴-5-(二甲基氨磺酰基)苯甲酸

描述

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives can be complex and often requires multiple steps. For instance, the synthesis of 3,5-bis(bromomethyl)benzoic acid was achieved through a four-step route starting from 1,3,5-benzenetricarboxylic acid, resulting in a 38% overall yield . Similarly, the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid involved six steps, starting from dimethyl terephthalate, and was successfully scaled up to approximately 70 kg/batch with a total yield of 24% . These examples suggest that the synthesis of 2-bromo-5-(dimethylsulfamoyl)benzoic acid would also likely involve multiple steps and careful optimization to achieve a reasonable yield.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine atoms, which can significantly influence the reactivity and properties of the molecule. For example, the presence of two bromomethyl groups in 3,5-bis(bromomethyl)benzoic acid allows for crosslinking with thiols . The molecular structure of 2-bromo-5-(dimethylsulfamoyl)benzoic acid would include a bromine atom and a dimethylsulfamoyl group attached to the benzoic acid ring, which could affect its reactivity and potential applications.

Chemical Reactions Analysis

The reactivity of brominated benzoic acid derivatives is often exploited in chemical reactions. The 3,5-bis(bromomethyl)benzoic acid was used to alkylate cysteine methyl ester, forming a crosslinked adduct . This indicates that brominated benzoic acids can participate in alkylation reactions with thiols. The chemical reactivity of 2-bromo-5-(dimethylsulfamoyl)benzoic acid would likely be influenced by the electron-withdrawing effects of the bromine and dimethylsulfamoyl groups, potentially making it a reactive intermediate for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives can be deduced from their molecular structure. For instance, the presence of bromine atoms typically increases the molecular weight and may affect the melting and boiling points of the compound. The dimethylsulfamoyl group in 2-bromo-5-(dimethylsulfamoyl)benzoic acid is likely to contribute to the compound's solubility in organic solvents due to its polar nature. Analytical techniques such as 1H-NMR, mass spectrometry, FT-IR, UV-Vis, and XRD are commonly used to characterize these compounds, as seen in the study of the azo ligand and its Cd(II) complex . These techniques would also be relevant for analyzing the physical and chemical properties of 2-bromo-5-(dimethylsulfamoyl)benzoic acid.

科学研究应用

工业工艺应用

- SGLT2 抑制剂的合成: 5-溴-2-氯-4-(甲氧羰基)苯甲酸是合成糖尿病治疗药物 SGLT2 抑制剂系列的关键中间体。一项工业规模的工艺涉及硝化、水解、氢化、酯化、溴化和重氮化等多个步骤,证明了其可扩展性和成本效益 (Zhang et al., 2022).

配位和超分子化学

- 探索铀酰配合物组装: 已合成含有溴代取代苯甲酸连接基和螯合 N 供体的化合物,允许探索铀酰形态以及 pH 值对铀酰单体和二聚体形成的影响。这对于理解和控制材料化学中的分子相互作用具有重要意义 (Carter & Cahill, 2015).

纳米结构中的卤素键

- 二维自组装纳米结构: 化合物 5-溴-2-十六烷氧基苯甲酸 (5-BHBA) 已被用于通过卤素和氢键形成各种纳米结构,这些结构受不同溶剂的影响。这项研究提供了关于通过分子自组装形成纳米结构的见解,这与纳米技术应用相关 (Wu et al., 2017).

光动力疗法

- 癌症的光动力疗法: 已合成出新的锌酞菁衍生物,其取代了含有席夫碱的苯磺酰胺基团。这些化合物由于其高单线态氧量子产率,显示出作为 II 型光动力疗法中用于治疗癌症的光敏剂的有希望的特性 (Pişkin et al., 2020).

晶体学和分子结构

- 晶体中卤素键的研究: 对 4-溴-2-氯苯甲酸和 2-溴-4-氯苯甲酸等化合物的研究突出了卤素键在确定晶体堆积中的作用。这些研究对于理解材料性质的分子基础具有重要意义 (Pramanik et al., 2017).

化学动力学和反应

- 瞬态化学振荡: 已经研究了酸性溴酸盐对 4-(N,N-二甲基氨基)苯甲酸的溴化和氧化及其氧化还原电位和紫外/可见吸收光谱,揭示了瞬态振荡。这有助于理解溴酸盐-芳香族化合物反应中的化学动力学 (Bell & Wang, 2015).

选择性吸附和荧光传感

- 荧光传感和 CO2 吸附: 使用混合配体的锌(II)配位聚合物,包括 2-溴-1,4-苯二甲酸,表现出对 CO2 的选择性吸附,而不是 N2,并在丙酮的荧光传感中具有潜在应用 (Hua et al., 2015).

安全和危害

属性

IUPAC Name |

2-bromo-5-(dimethylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)6-3-4-8(10)7(5-6)9(12)13/h3-5H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZSJGQAGWIFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368812 | |

| Record name | 2-Bromo-5-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-5-(dimethylsulfamoyl)benzoic Acid | |

CAS RN |

3285-51-6 | |

| Record name | 2-Bromo-5-(dimethylsulfamoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

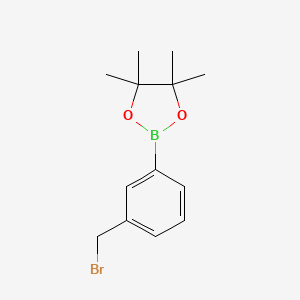

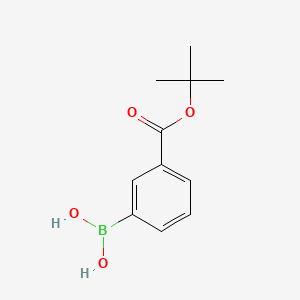

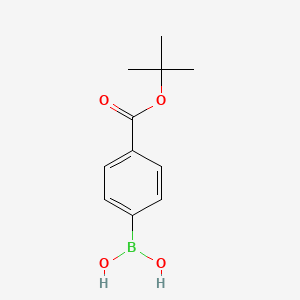

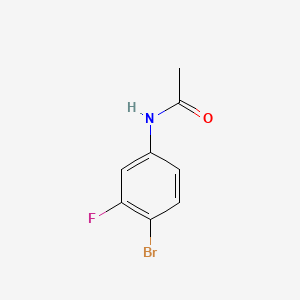

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

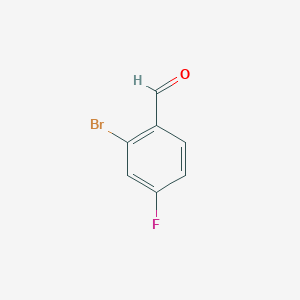

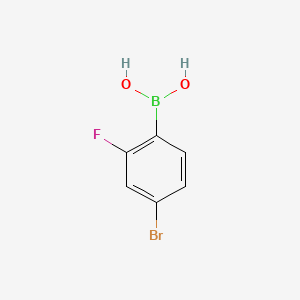

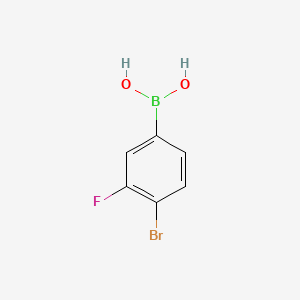

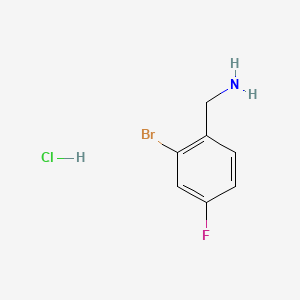

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。